

(Nitromethyl)benzene (CAS 622-42-4): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (Nitromethyl)benzene

Cat. No.: B1293519

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Nitromethyl)benzene, also known as phenylnitromethane or α -nitrotoluene, with the CAS number 622-42-4, is an aromatic nitro compound. Its chemical structure consists of a benzene ring substituted with a nitromethyl group. This guide provides a detailed overview of the available experimental data for **(Nitromethyl)benzene**, including its physicochemical properties, spectral data, and a known synthesis protocol. While information on its direct biological activity and involvement in signaling pathways is limited in publicly accessible literature, this document aims to be a comprehensive resource for researchers.

Physicochemical Properties

The fundamental physicochemical properties of **(Nitromethyl)benzene** are summarized in the table below, compiled from various chemical databases.^{[1][2][3]}

Property	Value	Source
Molecular Formula	C ₇ H ₇ NO ₂	PubChem[2]
Molecular Weight	137.14 g/mol	PubChem[2]
Melting Point	80.7 °C (solvent: ethanol)	ChemicalBook[3][4]
Boiling Point	251.96 °C (rough estimate)	ChemicalBook[3]
Density	1.1596 g/cm ³	LookChem[3]
Refractive Index	1.5323 (estimate)	LookChem[3]
pKa	6.93 ± 0.10 (Predicted)	LookChem[3]
Kovats Retention Index (Standard non-polar)	1152	PubChem[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **(Nitromethyl)benzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Spectral data is available, which can be used to confirm the proton environments in the molecule.[5]
- ¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton.[2] A reference to a ¹³C NMR spectrum can be found in the Journal of Organic Chemistry, 41, 3197 (1976).[2]

Mass Spectrometry (MS)

- GC-MS: Gas Chromatography-Mass Spectrometry data is available from the NIST Mass Spectrometry Data Center, which can be used for identification and quantification.[2]

Infrared (IR) Spectroscopy

- IR: Infrared spectroscopy data can provide information about the functional groups present in the molecule.[5]

Experimental Protocols

Synthesis of (Nitromethyl)benzene (Phenylnitromethane)

A detailed, peer-reviewed procedure for the synthesis of phenylnitromethane is available in Organic Syntheses.[6] The synthesis is a two-step process starting from benzyl cyanide.

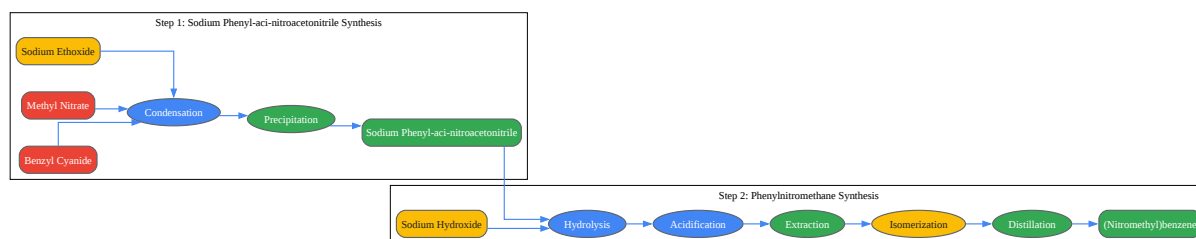
Step 1: Preparation of Sodium Phenyl-aci-nitroacetonitrile

- In a 2-liter round-bottomed flask equipped with a reflux condenser, dissolve 46 g of freshly cut metallic sodium in 400 cc of absolute ethyl alcohol by heating in an oil bath.
- After the sodium has reacted, add 100 cc of absolute alcohol and cool the mixture to 0°C.
- Add another 100 cc of cold absolute alcohol.
- Replace the condenser with a separatory funnel and a calcium chloride tube.
- Add a cold mixture of 234 g of freshly distilled benzyl cyanide and 216 g of methyl nitrate at a rate that maintains the temperature between 4°C and 8°C.
- After the addition, continue shaking the mixture at 4-8°C for one hour.
- Place the flask in a freezing mixture for 24 hours to allow the sodium salt to precipitate.
- Filter the precipitate, wash with dry ether, and air dry.
- Concentrate the mother liquor to obtain successive crops of the sodium salt. The total crude yield is 275-300 g.

Step 2: Conversion to Phenylnitromethane

- In a 4-liter beaker, dissolve 300 g of sodium hydroxide in 1.2 liters of water and bring the solution to a boil.

- Over one hour, add the crude sodium salt of phenylnitroacetonitrile (275-300 g) in small portions to the boiling alkali.
- Continue boiling until the evolution of ammonia ceases (approximately three hours), adding hot water as needed to maintain the volume.
- Cool the reaction mixture in an ice-salt bath and slowly add 600 cc of 20% sulfuric acid with stirring, keeping the temperature below 10°C.
- Extract the resulting oil with two 200-cc portions of ether.
- Wash the combined ether extracts with ice water containing a drop of hydrochloric acid, and then with plain ice water.
- Dry the ether solution over anhydrous sodium sulfate and let it stand for three to four days to complete the isomerization of the aci-form.
- Filter the solution and remove the ether under reduced pressure at 15-20°C.
- Distill the residual oil at 3 mm pressure to obtain phenylnitromethane as a light yellow oil (b.p. 90-92°C/3 mm). The yield is 153–163 g.



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Caption: Workflow for the synthesis of **(Nitromethyl)benzene**.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific experimental data in the public domain detailing the biological activity of **(Nitromethyl)benzene** or its direct involvement in cellular signaling pathways. Toxicological data is available for the related compounds nitrobenzene and nitromethane, but it is important to note that these are distinct chemical entities and their toxicological profiles may not be directly applicable to **(Nitromethyl)benzene**.

For instance, nitrobenzene is known to cause methemoglobinemia, and its metabolism involves reduction to aminophenols and oxidation to nitrophenols.[7] Nitromethane has been studied for its carcinogenicity in animal models.[8]

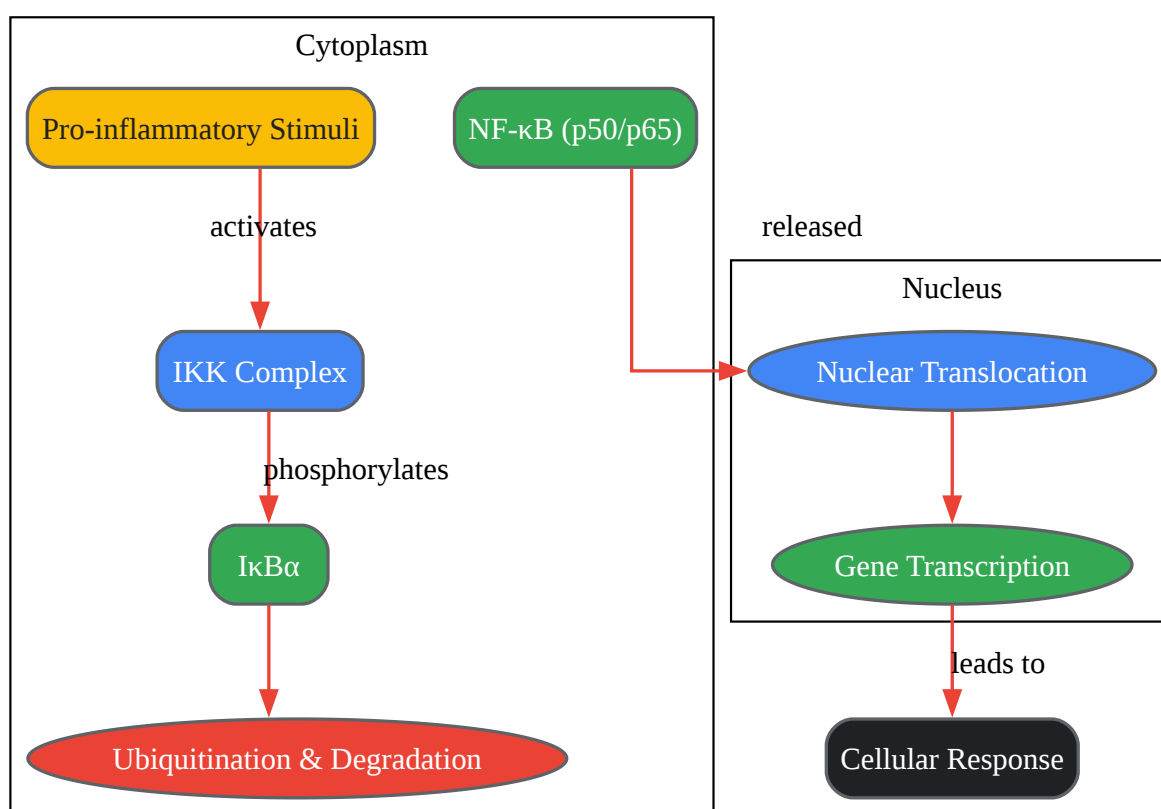
The Henry (nitro-aldol) reaction, a fundamental carbon-carbon bond-forming reaction, involves nitroalkanes and is crucial in organic synthesis.[9] **(Nitromethyl)benzene** can participate in

such reactions.

Given the presence of the nitro group and the aromatic ring, potential areas for future investigation into the biological activity of **(Nitromethyl)benzene** could include antimicrobial and anticancer properties, as have been observed for some halogenated β -nitrostyrenes, which share some structural similarities.

Potential for Investigation: A General Signaling Pathway Example

Should **(Nitromethyl)benzene** be investigated for anticancer properties, a common pathway to examine would be the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often dysregulated in cancer. A simplified representation of this pathway is provided below as a conceptual starting point for future research.



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Caption: Simplified overview of the NF-κB signaling pathway.

Safety and Handling

(Nitromethyl)benzene is classified as toxic if swallowed.[1][10] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. [10][11] Work should be conducted in a well-ventilated area.[11] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a consolidated source of experimental data for **(Nitromethyl)benzene** (CAS 622-42-4). While comprehensive physicochemical and spectral data are available, along with a detailed synthesis protocol, further research is needed to elucidate its biological activities and potential interactions with cellular signaling pathways. The information presented here serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in this compound.

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